1-methyl-1H-indole-3-carboxamide
Overview
Description
The compound 1-methyl-1H-indole-3-carboxamide is a derivative of the indole class, which is a significant scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The indole ring system is known for its planarity and ability to participate in hydrogen bonding, which contributes to its biological activity .
Synthesis Analysis
The synthesis of 1-methyl-1H-indole-3-carboxamide derivatives can be achieved through various methods. One approach involves the palladium-catalyzed cyclization of o-alkynyltrifluoroacetanilides followed by isocyanide insertion, which proceeds smoothly at ambient temperature using oxygen in the air as the sole oxidant . Another efficient method for synthesizing 1-methyl-1H-indole-3-carboxylate derivatives employs cross-dehydrogenative coupling using Cu(OAc)2·H2O as a catalyst in the presence of tert-butyl hydroperoxide, which yields good to excellent results .
Molecular Structure Analysis
The molecular structure of N-methyl-1H-indole-2-carboxamide, a closely related compound, has been determined by single-crystal X-ray diffraction. The structure is essentially planar, and the crystal packing results in N-H------O hydrogen bonds, which join the molecules into centrosymmetric dimeric rings . Similarly, the title indole derivative, methyl 1-methyl-1H-indole-3-carboxylate, is also planar and forms intermolecular C—H...O hydrogen bonds, resulting in a sheet structure in the crystal .
Chemical Reactions Analysis
1H-Indole-3-carboxaldehyde, a key intermediate in the synthesis of indole derivatives, undergoes various C–C and C–N coupling reactions and reductions, which are crucial for the preparation of biologically active compounds . Methyl 3-amino-1H-indole-2-carboxylates react with aryl isocyanates and isothiocyanates to form 5H-pyrimido[5,4-b]indole derivatives, which can be further functionalized .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The planarity of the indole ring system and the ability to form hydrogen bonds contribute to the stability of the crystal packing, as seen in methyl 1-methyl-1H-indole-3-carboxylate . The reactivity of the indole ring allows for the synthesis of a wide range of derivatives with potential biological activities, as demonstrated by the synthesis of new methyl indole-3-carboxylate derivatives with anti-cancer activity .
Scientific Research Applications
Chemical Synthesis and Reactions
1-Methylindole-3-carboxamides exhibit intriguing chemical behaviors, especially in reactions with substituted propargyl alcohols. These reactions lead to the formation of lactams by annulation and migration of the carboxamide group. Indole carboxylic acids/amides also undergo decarboxylative cyclization under specific conditions, demonstrating significant versatility in synthetic chemistry (Selvaraj, Debnath, & Swamy, 2019).
Crystal Structure Analysis
The crystal structure of N-methyl-1H-indole-2-carboxamide has been determined, providing insights into its molecular structure. This compound, isolated from marine fungi, showcases the potential of natural sources for novel indole derivatives (Manríquez et al., 2009).
Biological Research and Pharmacological Potential
In the realm of medicinal chemistry, indole derivatives like 1-methyl-1H-indole-3-carboxamide have been explored for various applications:
- As potential inhibitors in HIV-1 treatment, where specific derivatives demonstrate efficacy against different strains of the virus (Alexandre et al., 2011).
- In the synthesis and photophysical studies of fluorescent indole derivatives, which indicate their potential as fluorescent probes (Pereira et al., 2010).
- For the development of novel monoamine oxidase B inhibitors, highlighting their potential in treating neurodegenerative diseases (Tzvetkov et al., 2014).
Advanced Material Development
Indole carboxamides are also pivotal in the development of advanced materials. For instance, they have been used in the ring-opening polymerization of L-lactide, a process crucial in the production of biodegradable plastics (Koeller et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methylindole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQHFXKJFJHBAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356397 | |
Record name | 1-methyl-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indole-3-carboxamide | |
CAS RN |
118959-44-7 | |
Record name | 1-methyl-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.